4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N-methyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)13(3)8-11-6(9)4-7(10)12-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNGJNXIJJHKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744855 | |
| Record name | 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289130-76-2 | |
| Record name | 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Preformed Amines
Reagents :
-
Amine Source : N-Isopropyl-N-methylamine.
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Solvent : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance reactivity.
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Base : Potassium carbonate or triethylamine neutralizes HCl byproducts.
Conditions :
-
Temperature : 80–100°C for 12–24 hours.
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Yield : ~70–75% (estimated from analogous reactions).
Buchwald-Hartwig Amination
For higher selectivity, palladium-catalyzed cross-coupling connects aryl chlorides with amines.
Catalytic System :
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Pd₂(dba)₃ with Xantphos ligand.
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Base : Cs₂CO₃ in toluene at 110°C.
Efficiency :
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Achieves >80% yield in model systems.
Integrated Synthetic Routes
Two-Step Industrial Synthesis
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Chlorination : 4,6-Dihydroxypyrimidine treated with POCl₃/N,N-diisopropylethylamine at 80°C for 8 hours.
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Amination : Reaction of 4,6-dichloropyrimidine with N-isopropyl-N-methylamine in DMF at 90°C for 24 hours.
Overall Yield : ~65%.
One-Pot Triphosgene-Based Method
Combining triphosgene chlorination and in-situ amination reduces purification steps:
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Chlorination : Triphosgene in dichloroethane with N,N-diethylaniline.
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Amination : Direct addition of N-isopropyl-N-methylamine post-chlorination.
Advantages :
Comparative Analysis of Methods
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and reduced amines.
Scientific Research Applications
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory activity, which is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that derivatives of pyrimidine compounds can suppress COX-2 activity effectively, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | COX-2 IC50 (μmol) | Reference |
|---|---|---|
| 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 |
Antiparasitic Activity
Research has identified the potential of pyrimidineamines, including this compound, as selective inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound demonstrates selectivity for the parasite's AdoMetDC enzyme over its human counterpart, indicating a promising therapeutic avenue with reduced toxicity .
Table 2: Antiparasitic Activity Against Trypanosoma brucei
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. Modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents that enhance electron density at specific positions have been linked to increased anti-inflammatory effects .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated several pyrimidine derivatives for their anti-inflammatory potential using in vitro assays that measured COX enzyme inhibition. The results indicated that compounds structurally related to this compound exhibited potent inhibition of COX-2, supporting its application in inflammatory conditions .
Case Study 2: Antiparasitic Development
In a high-throughput screening campaign targeting Trypanosoma brucei, a series of pyrimidineamines were evaluated for their ability to inhibit AdoMetDC. The promising results led to further optimization efforts aimed at enhancing brain penetration and reducing off-target effects .
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of an N-isopropyl-N-methyl group in the target compound introduces greater steric hindrance compared to mono-substituted analogs like N-isopropyl () or N-methyl-N-phenyl (). This hindrance may reduce reactivity in nucleophilic substitution reactions but enhance selectivity.
- Positional Isomerism : Compounds with substituents at position 5 (e.g., B5 and B6 in ) exhibit distinct melting points and NMR profiles compared to those with substituents solely at position 2. For instance, B5’s isopropyl group at position 5 results in a higher melting point (175–176°C) than B6’s propargyl-substituted analog (159–161°C) .
Spectroscopic and Analytical Data
¹H NMR Comparison
- This compound : Expected signals for N-isopropyl (δ ~1.28 ppm, doublet for CH₃) and N-methyl (δ ~3.0 ppm, singlet).
- 4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) : Shows a septet at δ 3.46 ppm (CH of isopropyl) and NH₂ protons at δ 7.31 ppm .
- 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine : Likely exhibits aromatic proton signals (δ ~7.0–7.5 ppm) for the phenyl group, absent in alkyl-substituted analogs .
Mass Spectrometry
- The target compound’s molecular ion [M⁺] would appear at m/z 220 , whereas B5 and B6 show [M⁺] at m/z 205–207 and 201–203 , respectively, due to differences in molecular weight .
Biological Activity
4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a pyrimidine derivative that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and findings.
Overview of the Compound
This compound is characterized by its unique substitution pattern, which enhances its lipophilicity and biological interactions. The compound is synthesized through chlorination and amination processes involving 4,6-dichloropyrimidine and isopropylamine, followed by methylation with methylamine.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism of action may involve inhibition of bacterial enzymes or interference with cell wall synthesis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity . A study demonstrated that it significantly inhibited COX-2 enzyme activity in vitro, with an IC50 value comparable to celecoxib, a standard anti-inflammatory drug.
| Compound | IC50 (µmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
The anti-inflammatory effects were further validated in vivo using carrageenan-induced paw edema models in rats, where the compound reduced inflammation significantly compared to controls .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties . In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's IC50 values against these cell lines were noted to be significantly lower than those of traditional chemotherapeutics.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 ± 3 |
| MDA-MB-231 | 10 ± 2 |
The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
- In Vivo Studies : In a study involving rat models with induced inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers such as iNOS and COX-2 mRNA expression levels .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-donating groups on the pyrimidine ring enhances both anti-inflammatory and antimicrobial activities. This insight is crucial for the design of more potent derivatives .
- Synergistic Effects : Preliminary studies suggest potential synergistic effects when combined with other therapeutic agents, indicating possible applications in combination therapies for enhanced efficacy against resistant strains or cancer cells.
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis without compromising purity?
- Methodological Answer : Continuous flow reactors reduce batch variability by maintaining precise temperature and mixing. For workup, automated flash chromatography (e.g., Biotage® systems) ensures consistent purification. Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
